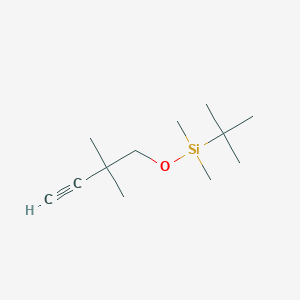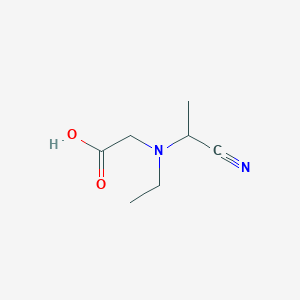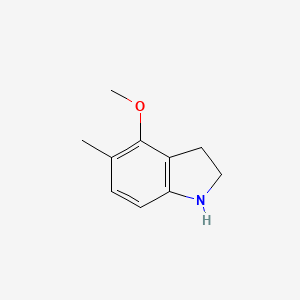
(3-Methylbut-3-en-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of benzene, where a (3-methyl-3-buten-1-ynyl) group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with isoprene under specific conditions. This reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the (3-methyl-3-buten-1-ynyl) group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the triple bond.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Methylbut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methylbut-3-en-1-yn-1-yl)benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (3-methylbutyl)-: Similar structure but with a different substituent group.
Benzene, 1-butyl-3-methyl-: Another derivative with a different substitution pattern.
Uniqueness
(3-Methylbut-3-en-1-yn-1-yl)benzene is unique due to the presence of both a triple bond and a benzene ring in its structure.
Eigenschaften
CAS-Nummer |
1463-04-3 |
|---|---|
Molekularformel |
C11H10 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-methylbut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1H2,2H3 |
InChI-Schlüssel |
RYPDJVWTVQJWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(4-bromophenyl)cyclopropyl]propanamide](/img/structure/B8576123.png)







